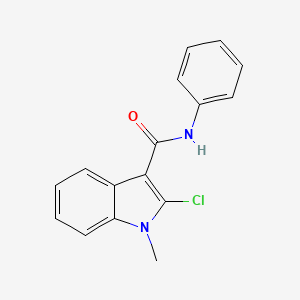

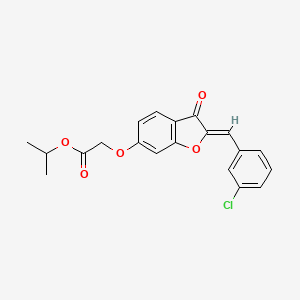

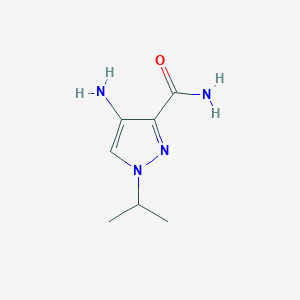

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide” is a compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes “this compound”, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .科学的研究の応用

Antituberculosis Activity

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide analogs, specifically within the indole-2-carboxamide class, have demonstrated promising antituberculosis properties. Research led by Kondreddi et al. (2013) highlighted the synthesis and biological evaluation of these compounds, identifying significant in vitro activity against Mycobacterium tuberculosis. Structural modifications, such as alkyl groups addition and specific substitutions on the indole ring, have shown to improve metabolic stability and in vitro activity against tuberculosis, suggesting these compounds as a new class of antituberculosis agents with favorable oral pharmacokinetic properties and in vivo efficacy. This underscores their potential as a viable option for treating tuberculosis, particularly in cases resistant to standard treatments (Kondreddi et al., 2013).

Allosteric Modulation of CB1

Another area of research involves the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1). Khurana et al. (2014) identified key structural requirements for indole-2-carboxamides to act as allosteric modulators of CB1, revealing insights into their binding affinity and cooperativity. The study pinpointed potent CB1 allosteric modulators, marking a significant step towards understanding and potentially modulating CB1 receptor activity for therapeutic purposes (Khurana et al., 2014).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Research into the inhibition of NF-kappaB and AP-1 gene expression has also been conducted, focusing on compounds with a 2-chloroindole core. Palanki et al. (2000) explored the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, achieving insights into modifications that preserve activity while enhancing potential oral bioavailability. This study contributes to the development of inhibitors targeting transcription factors involved in inflammatory and immune responses, suggesting therapeutic potential in diseases where NF-kappaB and AP-1 play a pivotal role (Palanki et al., 2000).

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . These changes can include inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they can produce a variety of molecular and cellular effects.

特性

IUPAC Name |

2-chloro-1-methyl-N-phenylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-13-10-6-5-9-12(13)14(15(19)17)16(20)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXCKHSAQWRMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

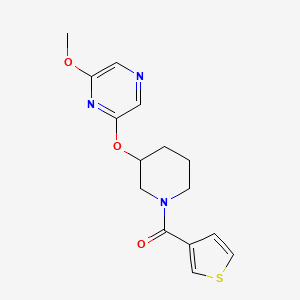

![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2881361.png)

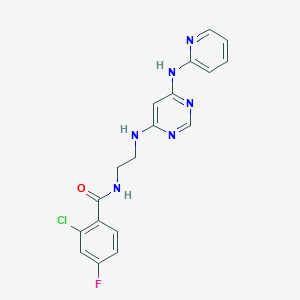

![1-Methyl-4-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2881369.png)

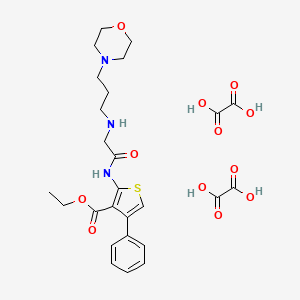

![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)

![6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2881379.png)

![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)